molecular formula C13H15ClO4 B3058032 Benzyl chloromethyl pentanedioate CAS No. 87343-61-1

Benzyl chloromethyl pentanedioate

Cat. No. B3058032
CAS RN: 87343-61-1
M. Wt: 270.71 g/mol
InChI Key: WBLPANGSHMDGIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Benzyl chloromethyl pentanedioate are not available, there are general methods for chloromethylation of aromatic compounds. For instance, aromatic compounds can be treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide to afford the corresponding chloromethyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. While the properties of Benzyl chloromethyl pentanedioate are not available, related compounds like benzyl chloride are known to be colorless liquids that are reactive organochlorine compounds .

Safety And Hazards

The safety and hazards associated with a compound like Benzyl chloromethyl pentanedioate would depend on its specific chemical structure. For instance, benzyl chloride is known to be intensely irritating to skin, eyes, and mucous membranes and is considered highly toxic .

Future Directions

The future directions for research on a compound like Benzyl chloromethyl pentanedioate would depend on its potential applications. For instance, if it has potential uses in pharmaceuticals, research might focus on understanding its biological activity and potential side effects .

properties

IUPAC Name

1-O-benzyl 5-O-(chloromethyl) pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c14-10-18-13(16)8-4-7-12(15)17-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLPANGSHMDGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCC(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599252
Record name Benzyl chloromethyl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl chloromethyl pentanedioate

CAS RN

87343-61-1
Record name Benzyl chloromethyl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.5 g (3.75 mmole) tetrabutylammonium benzyl glutarate and 20 ml chloroiodomethane is stirred at room temperature for three hours and concentrated in vacuo to a viscous oil. The oil is taken up in 20 ml ethyl acetate and 30 ml hexane and filtered to remove tetrabutylammonium iodide. The solvent is evaporated in vacuo and the residue purified by chromatography on 75 g silica gel, eluting with 70:30 ethyl acetate/hexane by volume. Fractions (15 ml) were collected every 0.7 minutes. The fractions containing the desired product (fractions 8-11) are combined and the solvent evaporated in vacuo to yield 0.55 g (62.5%) of the desired product. 1H-NMR (CDCl3) ppm (delta): 1.65-2.2 (m, 2H), 2.26-2.64 (m, 4H), 5.1 (s, 2H), 5.65 (s, 2H), 7.3 (s, 5H).
Name
tetrabutylammonium benzyl glutarate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
62.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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